b-Endorphin (18-31) (human)

Übersicht

Beschreibung

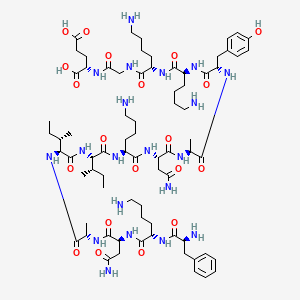

b-Endorphin (18-31) (human): is a peptide fragment derived from the larger b-Endorphin molecule. b-Endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . b-Endorphin (18-31) specifically refers to the amino acid sequence from the 18th to the 31st position of the full b-Endorphin peptide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of b-Endorphin (18-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of b-Endorphin (18-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions: : b-Endorphin (18-31) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions: : Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Wissenschaftliche Forschungsanwendungen

b-Endorphin (18-31) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Researchers study its role in cellular signaling and its interactions with opioid receptors.

Medicine: It is investigated for its potential therapeutic effects in pain management, mood disorders, and immune modulation.

Industry: It is used in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

b-Endorphin (18-31) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission. This leads to reduced pain perception and an overall analgesic effect. Additionally, b-Endorphin (18-31) can modulate the release of other neurotransmitters, such as dopamine, contributing to its mood-enhancing properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : b-Endorphin (18-31) is part of the endogenous opioid peptide family, which includes other peptides such as alpha-endorphin and gamma-endorphin. These peptides share a common N-terminal sequence but differ in their C-terminal regions .

Uniqueness: : The uniqueness of b-Endorphin (18-31) lies in its specific amino acid sequence and its ability to selectively interact with opioid receptors. This selective interaction allows it to exert potent analgesic and mood-enhancing effects, distinguishing it from other endogenous opioid peptides .

Biologische Aktivität

Beta-Endorphin (18-31) (human) is a fragment of the larger beta-endorphin peptide, which plays a crucial role in the body's endogenous opioid system. This fragment, consisting of 14 amino acids, is primarily known for its involvement in pain modulation, stress response, and various neurophysiological processes. This article examines the biological activity of beta-Endorphin (18-31), highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Beta-Endorphin (18-31) exerts its effects through interactions with the mu-opioid receptors (MOR), which are widely distributed in the central nervous system and peripheral tissues. Upon binding to these receptors, beta-Endorphin (18-31) activates intracellular signaling pathways that lead to:

- Analgesic Effects : It reduces pain perception by inhibiting the transmission of pain signals.

- Anti-inflammatory Effects : It modulates immune responses and reduces inflammation.

- Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and reward pathways .

Physiological Roles

Beta-Endorphin (18-31) is involved in several physiological processes, including:

- Stress Response : It is released during stress and contributes to stress relief and emotional regulation.

- Pain Management : It plays a significant role in the body's natural pain relief mechanisms.

- Reward and Pleasure : It is associated with feelings of pleasure and reward, influencing behaviors related to addiction and motivation .

Case Studies

-

Nonsuicidal Self-Injury (NSSI) :

A study assessed salivary beta-Endorphin levels in individuals engaging in NSSI. Results indicated that levels were significantly lower before self-injury acts but increased immediately after engagement. This suggests that individuals may use NSSI as a mechanism to trigger beta-Endorphin release, providing temporary relief from emotional distress . -

Pain Perception :

Research has demonstrated that individuals with chronic pain conditions often exhibit altered beta-Endorphin levels. Lower levels have been correlated with increased pain sensitivity, indicating a potential therapeutic target for managing chronic pain through modulation of beta-Endorphin pathways .

Data Table: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| NSSI and Beta-Endorphin | Increased levels post-injury; lower pre-injury levels | Suggests potential for using NSSI to trigger relief via beta-Endorphins |

| Chronic Pain | Altered beta-Endorphin levels correlate with pain sensitivity | Indicates potential for therapeutic interventions targeting beta-Endorphin pathways |

| Stress Response | Beta-Endorphins released during stress; linked to emotional regulation | Highlights role in managing stress-related disorders |

Therapeutic Applications

Beta-Endorphin (18-31) holds promise for various therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be developed into treatments for chronic pain conditions.

- Stress Disorders : Its role in stress response suggests potential applications in treating anxiety and depression.

- Addiction Treatment : By modulating reward pathways, it may help in managing substance use disorders .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)/t41-,42-,43-,44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYNMXVAYKDHJ-FMKAWOOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122N20O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.